An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(cyclohexylamino)benzoate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(cyclohexylamino)benzoate
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(cyclohexylamino)benzoate, a notable N-substituted anthranilate. This class of compounds is of significant interest to the pharmaceutical and medicinal chemistry sectors due to their prevalence in molecules exhibiting a wide range of biological activities, including anti-inflammatory and analgesic properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and the scientific rationale behind the experimental choices.
Introduction: The Significance of N-Substituted Anthranilates
N-substituted anthranilic acid derivatives are a cornerstone in medicinal chemistry. The structural motif, consisting of an ortho-aminobenzoic acid scaffold with a substituted amine, is a privileged structure found in numerous pharmacologically active compounds. These molecules can interact with a variety of biological targets, leading to their application in managing a spectrum of diseases. The esterification of the carboxylic acid, as in the case of Methyl 2-(cyclohexylamino)benzoate, can modulate the compound's pharmacokinetic properties, such as solubility and membrane permeability, which are critical for drug efficacy.
The synthesis of such molecules requires robust and versatile chemical methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering a significant advantage over classical methods that often require harsh reaction conditions and have limited substrate scope[1][2]. This guide will focus on a proposed synthesis of Methyl 2-(cyclohexylamino)benzoate via this modern catalytic approach.
Synthesis of Methyl 2-(cyclohexylamino)benzoate via Buchwald-Hartwig Amination
The synthesis of Methyl 2-(cyclohexylamino)benzoate can be efficiently achieved through a palladium-catalyzed cross-coupling reaction between methyl 2-bromobenzoate and cyclohexylamine. The Buchwald-Hartwig amination is the method of choice due to its high efficiency and functional group tolerance[1][2].
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst[1][2]. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results by promoting both the oxidative addition and reductive elimination steps.
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Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is a proposed method based on established principles of the Buchwald-Hartwig amination. Optimization may be required to achieve the highest yield and purity.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number |
| Methyl 2-bromobenzoate | 215.04 | 610-94-6 |
| Cyclohexylamine | 99.17 | 108-91-8 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 51364-51-3 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 564483-18-7 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 865-48-5 |
| Toluene (anhydrous) | 92.14 | 108-88-3 |
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
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Addition of Reactants: Anhydrous toluene is added to the flask, followed by methyl 2-bromobenzoate (1.0 equivalent) and cyclohexylamine (1.1-1.2 equivalents).
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Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 2-(cyclohexylamino)benzoate as the final product.
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Caption: Experimental workflow for the synthesis of Methyl 2-(cyclohexylamino)benzoate.
Characterization of Methyl 2-(cyclohexylamino)benzoate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclohexyl protons, the N-H proton, and the methyl ester protons. The aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm), with splitting patterns indicative of their substitution on the benzene ring. The cyclohexyl protons will be observed in the upfield region (δ 1.0-4.0 ppm). The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The methyl ester protons will be a sharp singlet around δ 3.8 ppm.
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¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. For Methyl 2-(cyclohexylamino)benzoate, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the cyclohexyl ring, and the methyl carbon of the ester. A known ¹³C NMR spectrum for 2-(Cyclohexylamino)benzoic acid, methyl ester is available for comparison[3].
Expected ¹³C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~168 |
| Aromatic C-N | ~148 |
| Aromatic C-CO | ~110 |
| Other Aromatic C | 115-135 |
| Cyclohexyl C-N | ~52 |
| Other Cyclohexyl C | 24-34 |
| Methyl (O-CH₃) | ~51 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies include:
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N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
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C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and methyl groups will be just below 3000 cm⁻¹.
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C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the ester carbonyl group.
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C=C Stretches: Aromatic ring vibrations will be observed in the 1450-1600 cm⁻¹ region.
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C-N Stretch: This will appear in the fingerprint region, typically between 1250-1350 cm⁻¹.
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C-O Stretch: The ester C-O stretch will be visible around 1100-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Methyl 2-(cyclohexylamino)benzoate (C₁₄H₁₉NO₂), the expected molecular weight is approximately 233.31 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 233. Common fragmentation patterns for similar structures involve the loss of the methoxy group (-OCH₃) or cleavage of the cyclohexyl ring.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that all chemical syntheses should be conducted with strict adherence to safety protocols.
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Methyl 2-bromobenzoate: This compound is an irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses[4][5][6].
-
Cyclohexylamine: This is a flammable, corrosive, and toxic substance[7][8][9]. It can cause severe skin burns and eye damage and is harmful if swallowed or in contact with the skin. Handle with extreme care in a fume hood, wearing appropriate PPE, including chemical-resistant gloves and a face shield[7].
-
Palladium Catalysts and Ligands: These are typically air- and moisture-sensitive and should be handled under an inert atmosphere. While generally used in small quantities, they should be handled with care.
-
Sodium tert-butoxide: This is a strong base and is corrosive. It reacts violently with water. Handle in a dry, inert atmosphere.
-
Toluene: This is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
This technical guide outlines a robust and modern approach to the synthesis of Methyl 2-(cyclohexylamino)benzoate. The proposed Buchwald-Hartwig amination offers a reliable and efficient route to this class of N-substituted anthranilates. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. By adhering to the described protocols and safety precautions, researchers can confidently synthesize and study this and related compounds, contributing to the advancement of medicinal chemistry and drug discovery.
References
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SAFETY DATA SHEET - Cyclohexylamine - Nexchem Ltd. (2022, February 16). Retrieved from [Link]
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METHYL 2-BROMOBENZOATE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2018, December 7). Retrieved from [Link]
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Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. Retrieved from [Link]
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1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
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The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Retrieved from [Link]
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Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC - PubMed Central. Retrieved from [Link]
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Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate - Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-methyl-2-((2-(cyclohexylamino)-2-oxo-1-Shaabani-Hooshmand/8a5f45e2d535f5e2c5f1c3d1e1e0a8b9e6f3e5c9]([Link]
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1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
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mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
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Methyl 2-ethynyl-5-(methylamino)benzoate | C11H11NO2 | CID 175438955 - PubChem. Retrieved from [Link]
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2-(Cyclohexylamino)benzoic acid, methyl ester - SpectraBase. Retrieved from [Link]
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Cyclohexanecarboxylic acid, methyl ester - the NIST WebBook. Retrieved from [Link]
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Benzoic acid, methyl ester - the NIST WebBook. Retrieved from [Link]
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Anthranilic acid, N-acetyl-N-methyl-, methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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L-xylo-hexulosonic acid, methyl ester - the NIST WebBook. Retrieved from [Link]
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